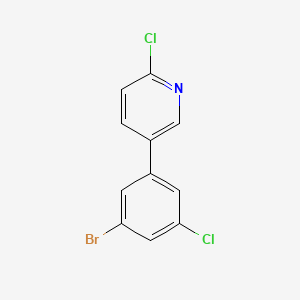
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a chloropyridine moiety. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 2-chloropyridine using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques are often employed to enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-(3-Bromo-5-chlorophenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their function and activity. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-(3-Bromo-5-chlorophenyl)-2-chloropyridine: Unique due to the presence of both bromine and chlorine atoms on the phenyl ring and the chloropyridine moiety.
3-Bromo-5-chlorophenyl)(morpholino)methanone: Contains a morpholine ring instead of a pyridine ring.
3-Bromo-5-chlorosalicylaldehyde: Features a salicylaldehyde moiety instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific halogenation pattern and the presence of both a phenyl and pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H6BrCl2N |
|---|---|
分子量 |
302.98 g/mol |
IUPAC 名称 |
5-(3-bromo-5-chlorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrCl2N/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H |
InChI 键 |
UKFIAULFUVFBLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





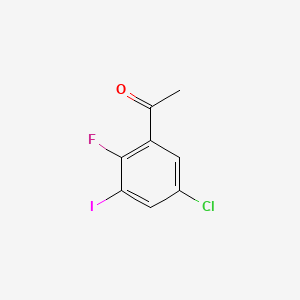
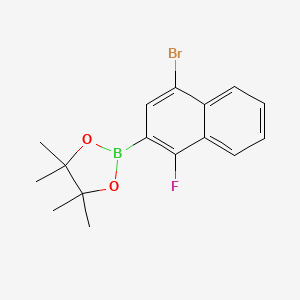
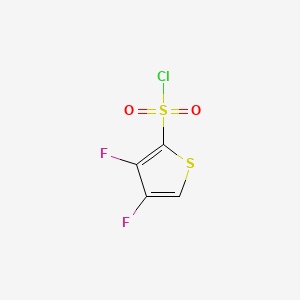
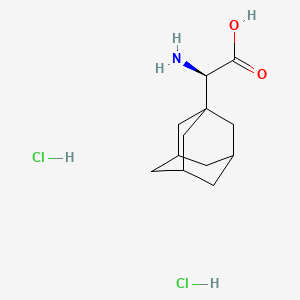
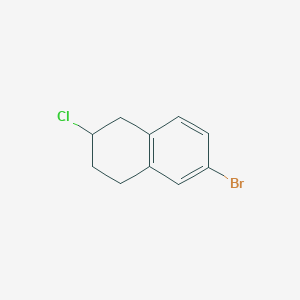

![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
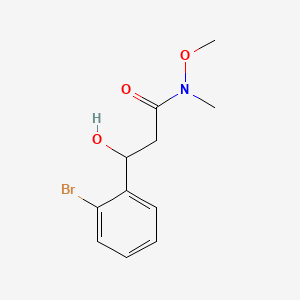
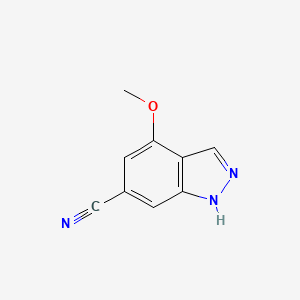
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
